molecular formula C20H19ClN2O5 B6490434 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888448-35-9

3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6490434
CAS No.: 888448-35-9
M. Wt: 402.8 g/mol
InChI Key: MLKCUJBRDCLIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CPB) is an organic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPB is an amide derivative of the benzofuran class of compounds, which are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. CPB has been studied for its potential to act as a novel anti-inflammatory agent and for its potential to be used in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, this compound has been studied for its anti-inflammatory and antioxidant properties, as well as its potential to be used in the development of new drugs for the treatment of various diseases. This compound has been shown to possess both anti-inflammatory and antioxidant activities, suggesting that it may be useful in the treatment of inflammatory diseases and oxidative stress-related disorders. In addition, this compound has been found to possess anti-cancer properties, suggesting that it may be useful in the development of new drugs for the treatment of cancer.

Mechanism of Action

The exact mechanism of action of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that this compound exerts its anti-inflammatory and antioxidant activities by modulating the activity of certain enzymes and proteins involved in the inflammatory response. In particular, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-6, as well as the production of reactive oxygen species (ROS). This compound has also been found to modulate the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. In particular, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the production of ROS. This compound has also been found to modulate the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In addition, this compound has been found to inhibit the growth of certain cancer cell lines, suggesting that it may be useful in the development of new drugs for the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments include its high solubility in aqueous solutions, its stability in aqueous solutions, and its low toxicity. These features make this compound an ideal compound for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, this compound is a relatively expensive compound, which may limit its use in some laboratory experiments.

Future Directions

Given the potential of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide as a novel anti-inflammatory agent and its potential to be used in the development of new drugs for the treatment of various diseases, there are several potential future directions for research. These include further investigation of the exact mechanism of action of this compound, as well as the development of new methods for synthesizing this compound. In addition, further research is needed to determine the efficacy of this compound in the treatment of various diseases, as well as its potential side effects. Finally, further research is needed to determine the potential applications of this compound in other fields, such as food science and agriculture.

Synthesis Methods

3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized through the reaction of 2-chloropropionamide and 3,4-dimethoxyphenyl-1-benzofuran-2-carboxylic acid in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, in which the 2-chloropropionamide acts as a nucleophile and the carboxylic acid acts as an electrophile. The reaction is conducted at room temperature and yields this compound in high yield.

Properties

IUPAC Name

3-(2-chloropropanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-11(21)19(24)23-17-13-6-4-5-7-14(13)28-18(17)20(25)22-12-8-9-15(26-2)16(10-12)27-3/h4-11H,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKCUJBRDCLIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.